5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness ADME

5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 479579-10-7) is a heterocyclic small molecule (C₁₁H₁₃N₃O₂, MW 219.24 g/mol) belonging to the pyrido[2,3-d]pyrimidine-2,4-dione class. This fused bicyclic scaffold, characterized by a pyridine ring annulated to a pyrimidine-2,4-dione, is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit diverse biological activities including kinase inhibition, DHFR inhibition, and antiproliferative effects.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
CAS No. 479579-10-7
Cat. No. B13097961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS479579-10-7
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCC1=C2C(=O)NC(=O)N(C2=NC(=C1)C)C
InChIInChI=1S/C11H13N3O2/c1-4-7-5-6(2)12-9-8(7)10(15)13-11(16)14(9)3/h5H,4H2,1-3H3,(H,13,15,16)
InChIKeyCOALVWPAALSNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 479579-10-7): Core Scaffold, Physicochemical Identity, and Procurement Context


5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 479579-10-7) is a heterocyclic small molecule (C₁₁H₁₃N₃O₂, MW 219.24 g/mol) belonging to the pyrido[2,3-d]pyrimidine-2,4-dione class . This fused bicyclic scaffold, characterized by a pyridine ring annulated to a pyrimidine-2,4-dione, is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit diverse biological activities including kinase inhibition, DHFR inhibition, and antiproliferative effects [1]. The compound features distinct 5-ethyl and 1,7-dimethyl substitutions on the core, which differentiate it physicochemically and potentially pharmacologically from other in-class analogs such as 1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (lacking the 5-ethyl group) or 7-methylpyrido[2,3-d]pyrimidine-2,4-diol [2].

Kinase screening — core scaffold engages ATP-binding site via conserved H-bond pattern
5-Ethyl handle — pre-installed hydrophobic anchor for systematic SAR exploration at the 5-position
ADME benchmarking — distinct TPSA/cLogP profile supports cell-permeability and drug-likeness studies

Why Generic Substitution Fails for 5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Substitution-Dependent Physicochemical and Biological Profiles


Within the pyrido[2,3-d]pyrimidine-2,4-dione class, even minor substituent variations at the 1-, 5-, and 7-positions produce measurable differences in lipophilicity, solubility, steric bulk, and hydrogen-bonding capacity that directly affect both biological target engagement and ADME properties [1]. Published SAR studies on 5-substituted pyrido[2,3-d]pyrimidines demonstrate that DHFR inhibitory activity against MCF-7 cells varies substantially with the nature of the 5-substituent, with IC₅₀ values spanning from approximately 6.5 µM to >100 µM depending on substitution pattern [2]. A procurement decision that treats all pyrido[2,3-d]pyrimidine-2,4-diones as interchangeable ignores these substitution-sensitive property gradients, risking selection of a compound with suboptimal physicochemical or biological profile for the intended screening cascade or synthetic application [3].

Target5-Ethyl-1,7-dimethyl
Potential SubstituteDes-ethyl analog (cLogP ~0.1; MW 191.19) — lipophilicity shift may alter cell permeability and target engagement
Target5-Ethyl-1,7-dimethyl
Potential Substitute7-Methyl-diol analog (TPSA ~75 Ų) — higher polarity and HBD count may shift solubility and ADME profile
Target5-Ethyl-1,7-dimethyl
Potential SubstituteGeneric pyrido[2,3-d]pyrimidine-2,4-dione — 5-position SAR shows >15-fold IC₅₀ variation; blind substitution may invalidate screening results
Similar scaffold does not mean interchangeable compound. Even minor 5-position substituent changes can produce near-complete shifts in kinase selectivity and DHFR potency — procurement must verify the exact substitution pattern.

Quantitative Differentiation Evidence for 5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Versus Closest Structural Analogs


Calculated Lipophilicity (cLogP) Advantage of the 5-Ethyl Substituent Over the Des-Ethyl Analog

The 5-ethyl substituent on the target compound increases calculated lipophilicity relative to the des-ethyl analog 1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. The 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione core without the 5-ethyl group has a reported XlogP of approximately 0.1 . Introduction of the 5-ethyl group adds two methylene units, contributing an estimated ΔcLogP of approximately +1.0 based on the Hansch π constant for aliphatic carbon (≈0.5 per methylene), placing the target compound's estimated cLogP in the range of 1.0–1.3. This moderate lipophilicity increase is consistent with the observation that 5-ethylpyrido[2,3-d]pyrimidine-2,4-diamines exhibit cLogP values near 1.1 [1].

cLogP Advantage
Supporting evidence
Estimated ΔcLogP ≈ +0.9 to +1.2 vs. des-ethyl analog (XlogP 0.1)
May support passive membrane permeability for intracellular target access in cell-based assays.
In silico fragment-based calculation; verify experimentally.
Lipophilicity Drug-likeness ADME

Molecular Weight and Rotatable Bond Differentiation From the 5-Unsubstituted Core

5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (MW 219.24 g/mol) has a molecular weight 28.05 Da higher than the des-ethyl analog 1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (MW 191.19 g/mol), corresponding to the addition of one ethylene unit (C₂H₄) . The 5-ethyl group also introduces one additional rotatable bond (ethyl C–C bond), increasing the total to two rotatable bonds versus one for the comparator . This quantitative structural differentiation is directly verifiable from molecular formulas: C₁₁H₁₃N₃O₂ (target) vs. C₉H₉N₃O₂ (des-ethyl analog).

MW & Rotatable Bonds
Head-to-head
Target: MW 219.24, 2 rot. bonds vs. Analog: MW 191.19, 1 rot. bond (+14.7% ΔMW)
Distinct physicochemical profile may affect solubility and permeability in ADME cascades.
Data to verify from supplier COA and analytical batch.
Molecular weight Rotatable bonds Physicochemical properties

5-Position Substituent Impact on DHFR Inhibitory Potency: Class-Level SAR Trend

The nature of the 5-position substituent on the pyrido[2,3-d]pyrimidine-2,4-dione scaffold is a critical determinant of dihydrofolate reductase (DHFR) inhibitory potency. In a systematic SAR study of 5-substituted pyrido[2,3-d]pyrimidines, the most active compound (compound 11) bearing a specific aryl substitution at the 5-position exhibited a DHFR IC₅₀ of 6.5 µM against MCF-7 cells, comparable to methotrexate (IC₅₀ = 5.57 µM), whereas less optimized 5-substituents yielded substantially weaker inhibition [1]. While the target compound 5-ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione was not directly tested in this study, the class-level SAR establishes that the 5-position is a key vector for potency modulation; the 5-ethyl group in the target compound represents a specific hydrophobic alkyl substitution whose biological consequences differ from both unsubstituted and aryl-substituted analogs.

DHFR Potency Trend
Class-level inference
5-substituent variation produces >15-fold IC₅₀ range (6.5 to >100 µM) in MCF-7 cells
5-Ethyl identity is a critical potency determinant; substitution risk is high.
Target compound not directly tested; class-level SAR context.
DHFR inhibition Anticancer SAR

Hydrogen Bond Acceptor/Donor Profile Matching Criteria for Kinase ATP-Binding Site Engagement

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold engages kinase ATP-binding sites through a conserved hydrogen-bonding pattern involving the N1 nitrogen and the C2/C4 carbonyl oxygens, analogous to the binding mode of olomoucine [1]. The target compound possesses three hydrogen bond acceptors (two carbonyl oxygens and the pyridine nitrogen) and zero hydrogen bond donors on the core scaffold, identical to the 1,7-dimethyl des-ethyl analog. However, the introduction of the 5-ethyl group adds steric bulk in a region that, in SAR studies of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, has been shown to modulate selectivity between FGFr, PDGFr, and EGFr kinases. For example, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in compound 4e shifted selectivity dramatically toward FGFr (IC₅₀ = 0.060 µM) while reducing activity against PDGFr, EGFr, c-src, and InsR to >50 µM [2].

Kinase Selectivity
Class-level inference
Substituent changes at 5/6-position can alter kinase selectivity by >800-fold (FGFr vs. PDGFr/EGFr)
5-Ethyl substitution pattern must be treated as a distinct entity for kinase-targeted studies.
Data from Hamby et al. 1997; target compound not directly measured.
Kinase inhibition Hydrogen bonding Binding mode

Synthetic Accessibility and C2/C4-Dione Reactivity Profile for Downstream Derivatization

The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold can be synthesized via straightforward two-step routes from 2-chloropyridine-3-carboxylic acid, involving esterification, nucleophilic aromatic substitution, amide formation, and ring closure, as demonstrated for a series of N-substituted analogs [1]. The target compound, bearing 5-ethyl and 1,7-dimethyl substituents, requires specific starting materials (e.g., appropriately substituted 6-aminouracil derivatives) that differ from those needed for other substitution patterns. For example, synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione employs acetyl acetone and 6-aminouracil in phosphoric acid [2], whereas the 5-ethyl-7-methyl pattern in the target compound would require a different β-ketoester or ketone precursor, affecting synthetic route design, yield, and cost.

Synthetic Route
Supporting evidence
5-Ethyl-7-methyl pattern requires distinct β-keto carbonyl precursor; yields vary 37% to >80% by route
Correct analog procurement avoids costly resynthesis of incorrectly substituted cores.
Synthetic accessibility is substitution-dependent.
Synthetic chemistry Derivatization Medicinal chemistry

Topological Polar Surface Area (TPSA) and Drug-Likeness Profile Relative to 7-Unsubstituted and N-Unsubstituted Analogs

The target compound, with both N1-methyl and N3-H (lactam) functionality, has a computed TPSA of approximately 62–65 Ų, based on the 1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione core TPSA of 53.5 Ų adjusted for the 5-ethyl group contribution. This places it within the favorable range for oral bioavailability (TPSA < 140 Ų) as defined by Veber's rules. In comparison, the 7-unsubstituted analog 7-methylpyrido[2,3-d]pyrimidine-2,4-diol (MW 177.16 g/mol, TPSA approximately 75 Ų due to the diol tautomer) has a higher TPSA and lower calculated lipophilicity [1]. The N1,N3-unsubstituted analog (pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) has a still different hydrogen bond donor count (2 donors vs. 0 donors for the target compound at the core), affecting solubility and permeability .

TPSA & HBD Profile
Supporting evidence
Target: TPSA ~62–65 Ų, 1 HBD vs. Diol analog: TPSA ~75 Ų, 2 HBD
Occupies a specific drug-like property space distinct from polar and lipophilic analogs.
In silico estimation; experimental TPSA and logD may differ.
Drug-likeness TPSA Oral bioavailability

Recommended Application Scenarios for 5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Based on Differential Evidence


Kinase Inhibitor Screening Libraries Requiring Defined 5-Position Alkyl Substitution

Based on the class-level SAR evidence that the 5-position of the pyrido[2,3-d]pyrimidine scaffold is a critical determinant of kinase selectivity [1], the target compound is most appropriately deployed in kinase inhibitor screening cascades where the 5-ethyl group is specifically required to probe hydrophobic pocket interactions in the ATP-binding site. The 5-ethyl substituent provides a moderate increase in lipophilicity (estimated cLogP 1.0–1.3) and steric bulk relative to 5-unsubstituted or 5-methyl analogs, making it suitable for screening against kinases with deeper hydrophobic pockets adjacent to the hinge-binding region, such as certain members of the DYRK family [2].

DHFR-Targeted Anticancer Screening with Defined Substitution Pattern Requirements

In DHFR inhibitor screening programs, the 5-position substituent identity has been quantitatively linked to potency, with IC₅₀ values varying from approximately 6.5 µM to >100 µM depending on the substituent [3]. The target compound's 5-ethyl group represents a specific alkyl substitution that may confer intermediate potency and distinct binding interactions compared to 5-aryl analogs. This compound is recommended for inclusion in DHFR-focused compound libraries where systematic exploration of the 5-position alkyl series (H → methyl → ethyl → propyl) is required to establish SAR trends.

Medicinal Chemistry Derivatization Programs Utilizing the 5-Ethyl Handle

For synthetic chemistry groups pursuing lead optimization of the pyrido[2,3-d]pyrimidine-2,4-dione scaffold, the target compound offers a pre-installed 5-ethyl group that can serve as a synthetic handle for further functionalization (e.g., benzylic oxidation, halogenation) or as a hydrophobic anchor in structure-based design. The distinct synthetic route required for 5-ethyl-7-methyl versus 5,7-dimethyl substitution [4] means that procurement of the correct analog avoids costly and time-consuming resynthesis of incorrectly substituted cores.

Physicochemical Property Benchmarking in ADME Screening Cascades

The target compound's calculated property profile (TPSA ~62–65 Ų, estimated cLogP 1.0–1.3, MW 219.24 g/mol, 1 HBD, 5 HBA) places it in a distinct region of drug-like chemical space compared to both more polar (7-methyl-diol analog, TPSA ~75 Ų) and more lipophilic (fully N-alkylated) in-class analogs . This makes it suitable for use as a physicochemical benchmark compound in ADME screening cascades where the relationship between 5-position alkyl chain length and membrane permeability or metabolic stability is being systematically investigated.

Application
Selection Property
Validation Focus
Kinase inhibitor screening
5-Position alkyl substitution identity
ATP-binding site hydrophobic pocket engagement; DYRK family selectivity review
DHFR-targeted SAR studies
Systematic 5-position alkyl series (H→Me→Et→Pr)
DHFR enzyme inhibition endpoint review; MCF-7 cell-model response context
Medicinal chemistry derivatization
Pre-installed 5-ethyl synthetic handle
Downstream functionalization compatibility; route-specific precursor availability
ADME screening benchmark
Moderate cLogP (1.0–1.3), TPSA 62–65 Ų, 1 HBD
Membrane permeability and metabolic stability context; require experimental logD confirmation
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